Cas no 899969-34-7 (N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide)

N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide
- N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide
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- インチ: 1S/C19H24N4O3S/c1-13(2)26-10-6-9-20-18(24)19(25)21-17-15-11-27-12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25)
- InChIKey: QKNWLUCHPRMSLR-UHFFFAOYSA-N
- SMILES: C(NCCCOC(C)C)(=O)C(NC1N(C2=CC=CC=C2)N=C2CSCC2=1)=O
N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2780-0010-25mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-2μmol |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-10mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-75mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-15mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-1mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-5mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-10μmol |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-30mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2780-0010-50mg |
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide |
899969-34-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamideに関する追加情報
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide: A Promising Compound in Biomedical Research
The compound with CAS Number 899969-34-7, known as N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide, has garnered significant attention in the biomedical field due to its unique structural properties and potential applications in drug discovery. This compound belongs to a class of heterocyclic compounds, which are widely studied for their ability to mimic or modulate biological processes, making them valuable candidates for therapeutic interventions.
Recent studies have highlighted the importance of thieno[3,4-c]pyrazole derivatives in medicinal chemistry. These structures combine the aromaticity of thiophene rings with the bicyclic framework of pyrazoles, creating a versatile scaffold for pharmacological research. The presence of phenyl groups and other substituents further enhances the compound's ability to interact with biological targets, such as enzymes, receptors, and nucleic acids.
The propan-2-yloxypropyl group attached to the ethanediamide moiety adds another layer of complexity to this molecule. This group contributes to the compound's solubility and pharmacokinetics, which are critical factors in drug development. The combination of these structural features makes this compound a promising candidate for exploring anticancer, anti-inflammatory, and antimicrobial activities.
Recent advancements in medicinal chemistry have emphasized the importance of optimizing bioavailability and selectivity in drug candidates. The thieno[3,4-c]pyrazole core, coupled with the ethanediamide functionality, provides a platform for designing molecules with high target affinity and reduced off-target effects. This makes the compound an attractive candidate for precision medicine, where specificity is key to minimizing adverse effects.
Furthermore, the phenyl substituent on the thieno[3,4-c]pyrazole ring plays a critical role in determining the compound's pharmacological profile. Phenyl groups are known to enhance the aromatic stacking interactions, which can improve the molecule's ability to bind to hydrophobic pockets of proteins. This property is particularly valuable in designing drugs for solid tumors, where targeting hydrophobic regions of oncogenic proteins is a common strategy.
Recent research has also explored the potential of this compound as a template for designing inhibitors of kinases, which are key regulators of cell proliferation and survival. The thieno[3,4-c]pyrazole moiety has been shown to act as a privileged structure in kinase inhibitor design, due to its ability to adopt conformations that favor interactions with the active site of these enzymes.
Moreover, the propan-2-yloxypropyl group contributes to the compound's hydrophobicity and lipophilicity, which are important determinants of its pharmacokinetics. These properties can be fine-tuned by modifying the substituents on the ethanediamide backbone, enabling the design of molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
Given these attributes, N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-3-(propan-2-yloxy)propylethanediamide represents a significant advancement in the field of drug discovery. Its unique combination of structural features positions it as a versatile tool for exploring diverse biological pathways and developing next-generation therapeutics.
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